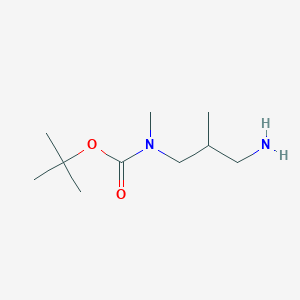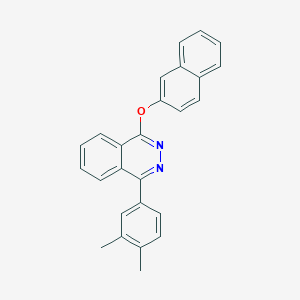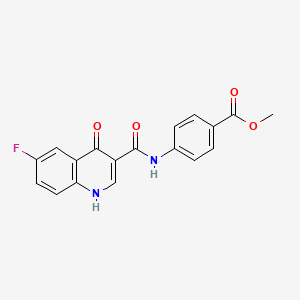![molecular formula C10H8IN3O3 B2661985 12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8-triene-6,10-dione CAS No. 2126160-40-3](/img/structure/B2661985.png)
12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8-triene-6,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7400,2,7]trideca-2(7),3,8-triene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8-triene-6,10-dione typically involves multi-step organic reactions. One common synthetic route includes the iodination of a precursor compound followed by cyclization reactions under controlled conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The tricyclic structure can be modified through cyclization reactions, leading to the formation of different ring systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8-triene-6,10-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8-triene-6,10-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8-triene-6,10-dione include:
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- N,N,11,13-tetramethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
These compounds share similar tricyclic structures but differ in their functional groups and substituents, which can lead to different chemical properties and applications The uniqueness of 12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[740
Properties
IUPAC Name |
12-(iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O3/c11-2-5-3-14-7(10(16)17-5)1-6-8(14)12-4-13-9(6)15/h1,4-5H,2-3H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUKIJACCCKMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC3=C(N21)N=CNC3=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)
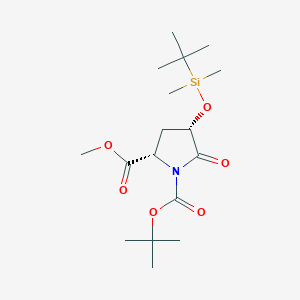
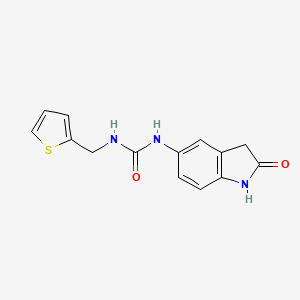
![13-{[(oxolan-2-yl)methyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2661907.png)
![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
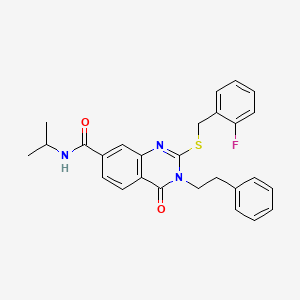
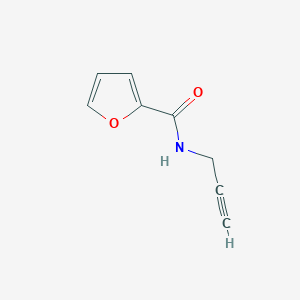
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2661917.png)
![4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2661918.png)
![(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2661919.png)
![3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea](/img/structure/B2661920.png)
